(E)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(furan-2-yl)acrylamide
CAS No.: 1331405-38-9
Cat. No.: VC6375033
Molecular Formula: C18H20N2O4S
Molecular Weight: 360.43
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1331405-38-9 |
---|---|
Molecular Formula | C18H20N2O4S |
Molecular Weight | 360.43 |
IUPAC Name | (E)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(furan-2-yl)prop-2-enamide |
Standard InChI | InChI=1S/C18H20N2O4S/c1-2-25(22,23)20-11-3-5-14-13-15(7-9-17(14)20)19-18(21)10-8-16-6-4-12-24-16/h4,6-10,12-13H,2-3,5,11H2,1H3,(H,19,21)/b10-8+ |
Standard InChI Key | MJGYPYZRXZVVOZ-CSKARUKUSA-N |
SMILES | CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CO3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, (E)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(furan-2-yl)acrylamide, reflects its hybrid structure:
-
Tetrahydroquinoline core: A partially hydrogenated quinoline system (C9H11N) provides a rigid, planar scaffold that enhances π-π stacking interactions .
-
Ethylsulfonyl group: Attached to the nitrogen at position 1, this electron-withdrawing substituent (SO2C2H5) modulates electronic density and solubility .
-
(E)-3-(Furan-2-yl)acrylamide side chain: The α,β-unsaturated acrylamide group in the trans (E) configuration introduces conjugation, while the furan ring adds heteroaromatic character .
Table 1: Key Chemical Identifiers
Synthesis and Reaction Pathways
General Acrylamide Synthesis
Acrylamides are typically synthesized via:
-
Nucleophilic acyl substitution: Reacting acryloyl chloride with amines.
-
Hydrolysis of nitriles: Enzymatic or acid-catalyzed hydration of acrylonitrile derivatives .
Proposed Route for Target Compound
While explicit synthesis details for this compound are unavailable, analogous pathways from patents and literature suggest:
-
Quinoline sulfonation: Ethylsulfonation of 6-amino-1,2,3,4-tetrahydroquinoline using ethylsulfonyl chloride in the presence of a base (e.g., triethylamine) .
-
Acrylamide coupling: Condensation of the sulfonated quinoline amine with (E)-3-(furan-2-yl)acryloyl chloride under Schotten-Baumann conditions .
Key Reaction:
Physicochemical Properties
Calculated Properties
-
LogP: Estimated at 2.1 (Predicted via XLogP3), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
-
Hydrogen Bond Donors/Acceptors: 1 donor (NH) and 6 acceptors (2x SO2, 2x acrylamide O, furan O), influencing solubility and protein binding .
Experimental Data Gaps
Critical parameters like melting point, boiling point, and solubility remain uncharacterized, highlighting the need for empirical studies .
Applications and Industrial Relevance
Material Science
Polyacrylamides with sulfonyl groups serve as flocculants in water treatment, though this compound’s polymerization potential is unexplored .
Medicinal Chemistry
The α,β-unsaturated ketone in the acrylamide group is a Michael acceptor, enabling covalent binding to cysteine residues in target proteins—a strategy used in kinase inhibitors .
Recent Research and Future Directions
Patent Landscape
A 2025 patent (US20100016285A1) discloses heterocyclic acetamides with trifluoromethyl groups for inflammatory diseases, underscoring industrial interest in related scaffolds .
Knowledge Gaps
-
ADME/Tox profiles: Requires in vitro cytochrome P450 inhibition and Ames mutagenicity assays.
-
Synthetic optimization: Developing enantioselective routes to access (R)- and (S)-configurations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume